molecular formula C9H10INO2 B1590461 Ethyl 2-amino-5-iodobenzoate CAS No. 268568-11-2

Ethyl 2-amino-5-iodobenzoate

Cat. No.: B1590461
CAS No.: 268568-11-2
M. Wt: 291.09 g/mol
InChI Key: FPCLHSGOJPEKKE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-iodobenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group and an iodine atom, respectively

Mechanism of Action

Target of Action

Ethyl 2-amino-5-iodobenzoate is a chemical compound that has been investigated for its potential therapeutic applications . The primary targets of this compound are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the arrest of cell growth, making them attractive targets for anticancer therapies .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, CDK6 and CDK9 . This interaction results in the inhibition of these kinases, thereby disrupting the cell cycle and leading to the arrest of cell growth . This mechanism of action is particularly relevant in the context of cancer cells, which often exhibit uncontrolled growth and proliferation .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with cell cycle regulation . By inhibiting CDK6 and CDK9, this compound disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The downstream effects of this disruption can include apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of this compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the action of this compound include the arrest of cell growth and the induction of apoptosis . These effects are the result of the compound’s inhibition of CDK6 and CDK9, which disrupts the cell cycle . In the context of cancer treatment, these effects could potentially lead to the reduction or elimination of cancerous cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other substances in the body, the pH of the environment, and the temperature . Understanding these influences is crucial for optimizing the use of this compound as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-iodobenzoate typically involves the iodination of methyl anthranilate, followed by esterification. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the production efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Palladium Catalyst: Used in aminocarbonylation reactions.

    Amine Nucleophiles: Such as primary and secondary amines.

    Carbon Monoxide: Used in aminocarbonylation reactions.

Major Products:

Scientific Research Applications

Ethyl 2-amino-5-iodobenzoate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 2-amino-5-iodobenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-amino-5-chlorobenzoate: Contains a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its bromine and chlorine analogs.

Properties

IUPAC Name

ethyl 2-amino-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLHSGOJPEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475798
Record name ETHYL 2-AMINO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268568-11-2
Record name Benzoic acid, 2-amino-5-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268568-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-AMINO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-iodo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-amino-5-iodobenzoate in the synthesis of 2-chloro-5-iodobenzoic acid?

A1: this compound is a key intermediate in the synthesis of 2-chloro-5-iodobenzoic acid. The research paper describes a four-step synthesis starting from methyl anthranilate []. First, methyl anthranilate undergoes iodination to produce this compound. This intermediate then undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis of 2-chloro-5-iodobenzoate yields the desired product, 2-chloro-5-iodobenzoic acid.

Q2: Are there alternative synthetic routes to 2-chloro-5-iodobenzoic acid that do not involve this compound?

A2: The provided abstract focuses solely on a specific synthetic route using this compound []. Further research is needed to explore alternative synthetic pathways for 2-chloro-5-iodobenzoic acid. Exploring different starting materials, reaction conditions, or even different synthetic strategies could potentially lead to the discovery of alternative routes.

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